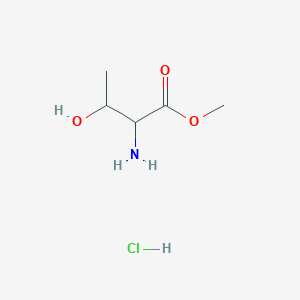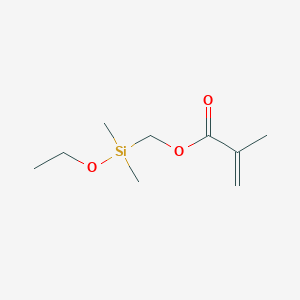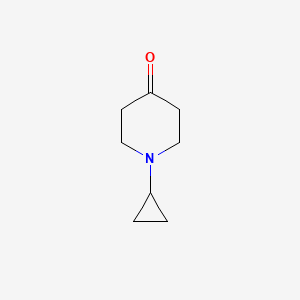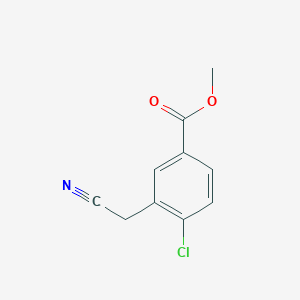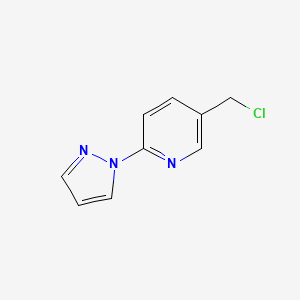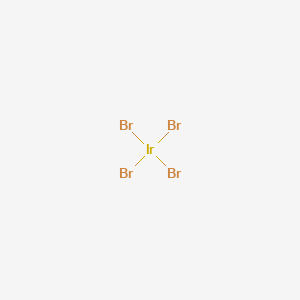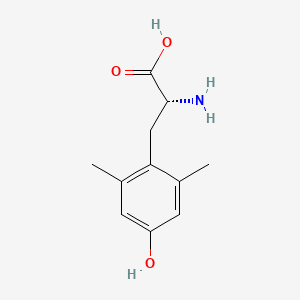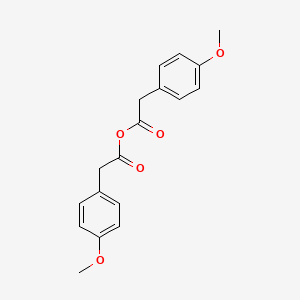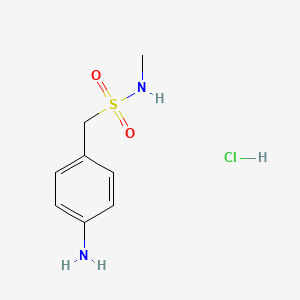
2-(Methylthiomethyl)-3-phenylpropenal
Übersicht
Beschreibung
2-(Methylthiomethyl)-3-phenylpropenal, also known as MTMPP, is an organic compound that belongs to the family of alpha, beta-unsaturated aldehydes. It is a yellow liquid with a pungent odor and is used in various fields of scientific research. MTMPP is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Bioactivity in Pest Control and Pathogens
2-(Methylthiomethyl)-3-phenylpropenal, as part of the phenylpropene family, has shown potential in biological applications. Phenylpropenes, including eugenol and its derivatives, exhibit bioactivity against certain pests and fungal pathogens. Research indicates that specific phenylpropenes possess antifungal activity for fungal pathogens, with certain derivatives also displaying oviposition deterrent activity for mites. This highlights the potential of this compound in agricultural pest control and pathogen resistance (Koeduka et al., 2014).
Physicochemical Properties and Synthesis
The physicochemical properties and synthesis of derivatives similar to this compound have been explored. A study on methyl 3-mercapto arylpropene dithioates, which are closely related to this compound, reveals insights into their synthesis and characteristics. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Abasq et al., 2005).
Applications in Chemical Synthesis
This compound may play a role in various chemical synthesis processes. A study on the dealkylation of alkyl 2-(methylthiomethyl)phenyl sulfoxides demonstrates the potential for this compound in producing thiasulfonium salts and alkyl iminium salts, which are useful in organic synthesis and pharmaceutical applications (Naka et al., 1999).
Engineering of Volatile Phenylpropanoids in Plants
The role of phenylpropenes in the biosynthesis of volatile phenylpropanoids in plants is significant. Understanding the biosynthesis pathway of these compounds, including this compound, can aid in the genetic engineering of plant aromas, which is important for food flavoring and essential oils in cosmetics (Koeduka, 2014).
Eigenschaften
| 65887-08-3 | |
Molekularformel |
C11H12OS |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
(Z)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal |
InChI |
InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7- |
InChI-Schlüssel |
QJDHQEQDIWDMOT-XFFZJAGNSA-N |
Isomerische SMILES |
CSC/C(=C\C1=CC=CC=C1)/C=O |
SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
Kanonische SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
Dichte |
1.080-1.085 |
Physikalische Beschreibung |
viscous yellow liquid |
Löslichkeit |
insoluble in water; miscible in fats |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)
